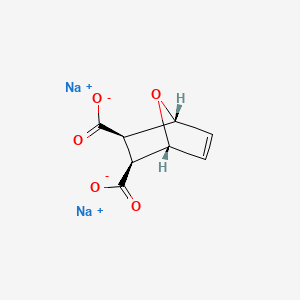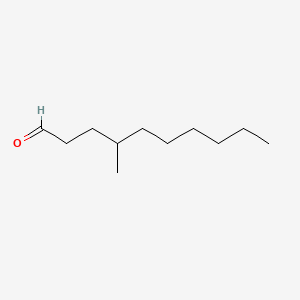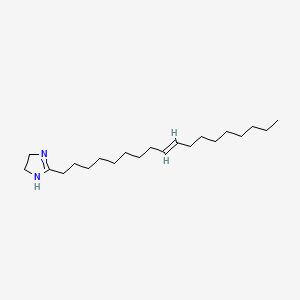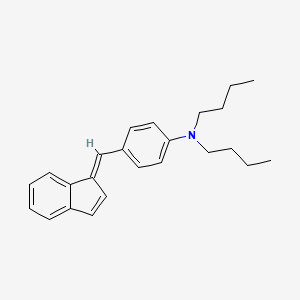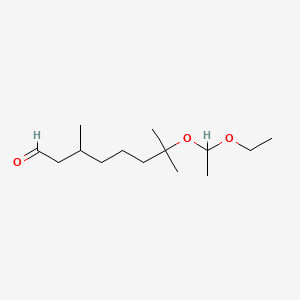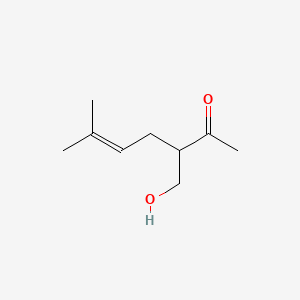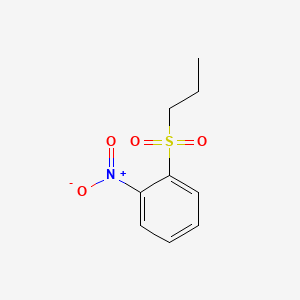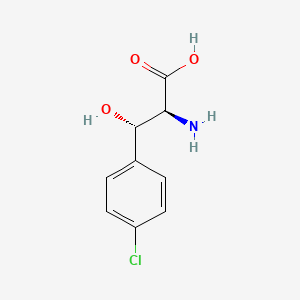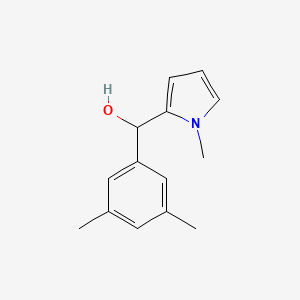
Octacosanoic acid, ester with butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosanoic acid, ester with butanediol: is a chemical compound formed by the esterification of octacosanoic acid with butanediol. Octacosanoic acid is a long-chain fatty acid, while butanediol is a diol with two hydroxyl groups. This compound is typically a white solid and is soluble in organic solvents such as ether and ethanol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of octacosanoic acid, ester with butanediol involves the esterification reaction between octacosanoic acid and butanediol. The reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Octacosanoic acid, ester with butanediol can undergo hydrolysis in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of butanediol, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Hydrolysis: Octacosanoic acid and butanediol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octacosanoic acid, ester with butanediol is used as a model compound in studies of esterification and hydrolysis reactions. It is also used in the synthesis of other complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities, including its role in lipid metabolism and its effects on cellular processes. It is also investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers. Its long-chain fatty acid component provides desirable properties such as hydrophobicity and thermal stability .
Wirkmechanismus
The mechanism of action of octacosanoic acid, ester with butanediol involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing octacosanoic acid and butanediol. Octacosanoic acid can then be incorporated into lipid bilayers, affecting membrane fluidity and function. Butanediol can act as a precursor for the synthesis of other biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl octacosanoate: An ester formed by the reaction of octacosanoic acid with methanol.
Octacosanol: A long-chain aliphatic alcohol derived from octacosanoic acid.
Policosanol: A mixture of long-chain aliphatic alcohols, including octacosanol.
Uniqueness: Octacosanoic acid, ester with butanediol is unique due to its specific ester linkage between a long-chain fatty acid and a diol. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
93455-40-4 |
|---|---|
Molekularformel |
C32H66O4 |
Molekulargewicht |
514.9 g/mol |
IUPAC-Name |
butane-1,1-diol;octacosanoic acid |
InChI |
InChI=1S/C28H56O2.C4H10O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30;1-2-3-4(5)6/h2-27H2,1H3,(H,29,30);4-6H,2-3H2,1H3 |
InChI-Schlüssel |
FRZCZGNNXWZSSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O.CCCC(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



